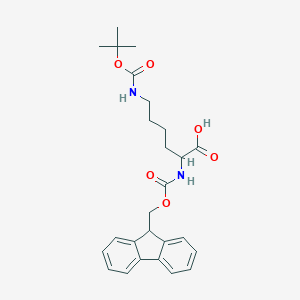
Fmoc-Lys(Boc)-OH
Vue d'ensemble
Description
Fmoc-Lys(Boc)-OH, also known as Nα-Fmoc-Nε-Boc-L-lysine, is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is the standard Fmoc-Lys derivative used in peptide synthesis .
Synthesis Analysis
Fmoc-Lys(Boc)-OH is used in the solid-phase synthesis of various compounds. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . It has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its molecular weight is 468.54 . The InChI string and SMILES string provide more detailed structural information .Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it has been used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc)-OH is a solid at room temperature . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . More detailed physical and chemical properties can be obtained from its InChI and SMILES strings .Applications De Recherche Scientifique
Polypeptide Synthesis : Fmoc-L-Lys(Boc)-OH is used for amino protection and polypeptide synthesis. It's a raw material for preparing dipetides like Fmoc-L-Lys(Boc)-Gly-OH, which can aid in understanding human physiological processes and developing disease treatments (Zhao Yi-nan & Melanie Key, 2013).
Radiolabeling : It serves as a precursor for the synthesis of 99mTc-labeled peptides, used in medical imaging. The trifluoroacetyl-HYNIC group in these peptides is hydrolyzed during 99mTc labeling, making deprotection unnecessary (M. Surfraz et al., 2007).
Studying Peptide Synthesis : It's used in the stepwise solid-phase synthesis of peptides. The Fmoc group's deprotection can be monitored and affects the peptide's secondary structure, particularly in β-sheet formation (B. Larsen et al., 1993).
Organogelators : Mono-substituted cyclo(L-Lys-L-Lys)s with Fmoc or Boc can form stable thermo-reversible organogels in various solvents, useful for material chemistry and biomedical applications (Zong Qianying et al., 2016).
Chelating Agent for Metal Ions : Building blocks like Fmoc-Lys(Boc)-OH are used for synthesizing peptides that complex metal ions, having applications in therapeutic and diagnostic agents (J. Davies & Loai Al-Jamri, 2002).
Self-Assembled Structures : Fmoc-Lys(Boc)-OH and related compounds can self-assemble into various nanoarchitectures, offering potential applications in material chemistry and bioscience (Nidhi Gour et al., 2021).
Supramolecular Gels : Fmoc-Lys(Boc)-OH is used in the creation of supramolecular gels, which have biomedical applications due to their biocompatible and biodegradable properties (Alexandra Croitoriu et al., 2021).
Peptide Manufacturing : It's used in the synthesis of hydrophobic peptides, aiding in the production of peptides for cancer vaccinations and other medical applications (Firuz Shakoori & Archana Gangakhedkar, 2014).
Solid Phase Peptide Synthesis : Fmoc-L-Lys(Boc) is crucial in solid phase peptide synthesis, offering improved yields and purity, which is significant in peptide-based drug development (Zhu Yi-shen, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316712 | |
| Record name | Fmoc-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Boc)-OH | |
CAS RN |
71989-26-9 | |
| Record name | Fmoc-Lys(Boc)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



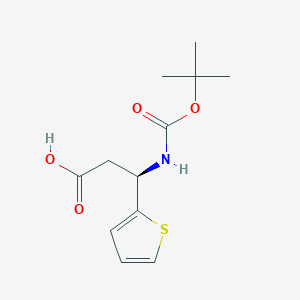
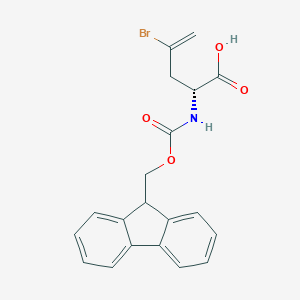
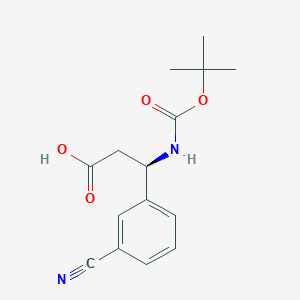
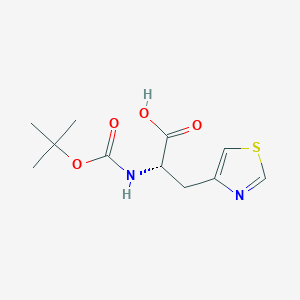
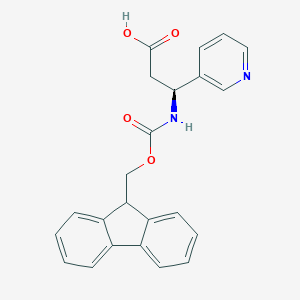
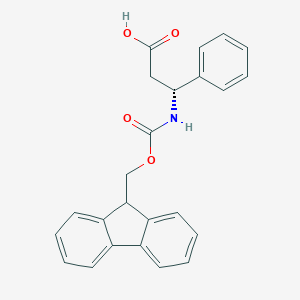
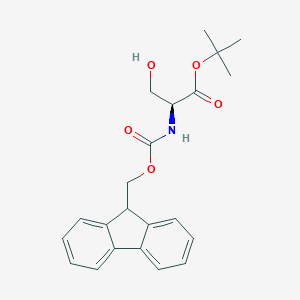
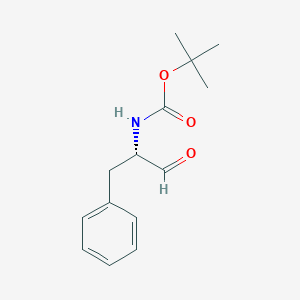
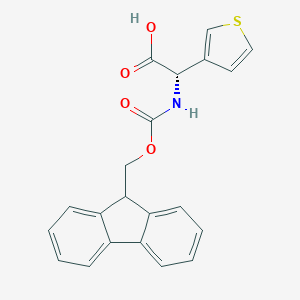
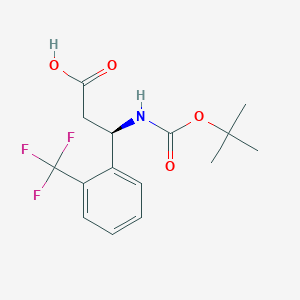
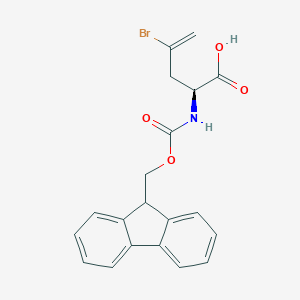
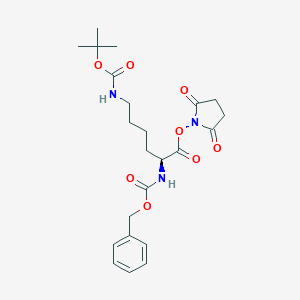
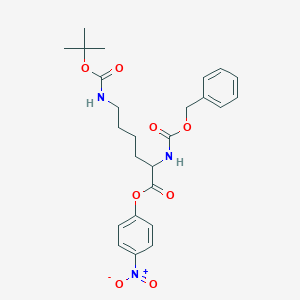
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)